3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride
Description
3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a 3,5-difluorophenylmethyl group. The hydrochloride salt enhances its stability and solubility for applications in medicinal chemistry, agrochemicals, or material science.
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8;/h2-4,8,13H,1,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCLZSHGDBUSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various studies, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to an azetidine ring, contributing to its unique properties and biological activities. Its chemical formula is CHClFN, with a molecular weight of approximately 233.67 g/mol.
Research indicates that this compound acts primarily as an antagonist or inverse agonist at the Cannabinoid-1 (CB1) receptor. This mechanism is significant in the context of treating conditions such as obesity and metabolic disorders, where modulation of the endocannabinoid system plays a crucial role .
Enzyme Inhibition
The compound has been utilized in studies focused on enzyme inhibitors and receptor binding assays. It has shown potential in inhibiting various enzymes, which may have implications for drug development targeting metabolic pathways.
Anticancer Activity
Recent studies have explored the compound's effects on cancer cell lines. For instance, it was tested against breast cancer cells (MDA-MB-231 and MDA-MB-468) that exhibit active STAT3 signaling. Although it demonstrated sub-micromolar potency in cell-free assays, the cellular activity was limited due to poor membrane permeability .
Table 1: Summary of Biological Activities
| Activity | Cell Line/Target | IC50/EC50 | Comments |
|---|---|---|---|
| STAT3 Inhibition | MDA-MB-231 | 0.52 μM | Potent in vitro but low cellular activity |
| CB1 Receptor Modulation | Various | Not specified | Potential for obesity treatment |
| Enzyme Inhibition | Various | Not specified | Useful in enzyme inhibition studies |
Case Study: Anticancer Activity
In one notable study, the compound was evaluated for its effects on human breast cancer cells. Despite its strong performance in vitro against STAT3 activity (IC50 = 0.52 μM), it exhibited weak cellular activity (EC50 > 10 μM). This discrepancy was attributed to the compound's poor cell membrane permeability due to its polar carboxylate group .
Scientific Research Applications
This compound has shown promise in pharmacological research because of its potential biological activities. Research indicates that it primarily acts as an antagonist or inverse agonist at the Cannabinoid-1 (CB1) receptor, which is significant for treating conditions like obesity and metabolic disorders by modulating the endocannabinoid system.
Enzyme Inhibition
Studies have utilized 3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride in enzyme inhibitor and receptor binding assays, demonstrating its potential in inhibiting various enzymes, which may be relevant for drug development targeting metabolic pathways.
Anticancer Activity
Studies have explored the compound's effects on cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468) with active STAT3 signaling. While it demonstrated sub-micromolar potency in cell-free assays, its cellular activity was limited due to poor membrane permeability.
Table 1: Summary of Biological Activities
| Activity | Cell Line/Target | IC50/EC50 | Comments |
|---|---|---|---|
| STAT3 Inhibition | MDA-MB-231 | 0.52 μM | Potent in vitro but low cellular activity |
| CB1 Receptor Modulation | Various | Not specified | Potential for obesity treatment |
| Enzyme Inhibition | Various | Not specified | Useful in enzyme inhibition studies |
Case Study: Anticancer Activity
In one study, the compound was evaluated for its effects on human breast cancer cells. Despite its strong in vitro performance against STAT3 activity (IC50 = 0.52 μM), it exhibited weak cellular activity (EC50 > 10 μM). This discrepancy was attributed to the compound's poor cell membrane permeability due to its polar carboxylate group.
Research as CB1 Receptor Modulator
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Aromatic Substituents
(a) 3-[(3,5-Dimethoxyphenyl)methyl]azetidine Hydrochloride
- Molecular Formula: C₁₂H₁₇NO₂·HCl (free base: C₁₂H₁₇NO₂)
- Key Differences :
| Property | 3-[(3,5-Difluorophenyl)methyl]azetidine HCl | 3-[(3,5-Dimethoxyphenyl)methyl]azetidine HCl |
|---|---|---|
| Molecular Weight (g/mol) | ~220.46 | 243.46 |
| LogP (Predicted) | ~2.1 (higher lipophilicity) | ~1.5 (lower lipophilicity) |
| Aromatic Substituents | Electron-withdrawing (-F) | Electron-donating (-OCH₃) |
(b) 4-(3,5-Difluorophenyl)piperidine Hydrochloride
- Molecular Formula : C₁₁H₁₄ClF₂N
- Key Differences: Replaces the azetidine ring with a six-membered piperidine ring. Applications: Explored in CNS drug development due to piperidine’s prevalence in neurotransmitter analogs .
Functional Group Analogs
(a) Methyl 2-(3,5-Difluorophenyl)acetate
- Molecular Formula : C₁₀H₉F₂O₂
- Key Differences :
(b) 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione)
- Molecular Formula : C₁₃H₁₃Cl₂N₃O₃
- Key Differences :
- Dichlorophenyl substituent instead of difluorophenyl.
- Contains an imidazolidinedione ring, a common motif in fungicides.
- Applications : Commercial fungicide (e.g., iprodione) due to chlorine’s persistence in agricultural environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
